molecular formula C21H13ClF3N3 B2663476 6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 328540-33-6

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

Cat. No. B2663476
M. Wt: 399.8
InChI Key: UNBZWIDYKJOPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unfortunately, I couldn’t find a specific description for “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine”. However, it appears to be a complex organic compound that likely contains a quinazoline core structure1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine”. However, there are general protocols for the synthesis of similar quinazoline derivatives2.



Molecular Structure Analysis

The molecular structure of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” could not be found in the search results. However, it likely contains a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring1.



Chemical Reactions Analysis

Again, specific chemical reactions involving “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” were not found. However, quinazoline derivatives are known to participate in a variety of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” could not be found in the search results. However, similar compounds are known to have unique properties due to the presence of fluorine atoms1.


Scientific Research Applications

Synthesis and Biological Activities One study presents the synthesis of fused pyrimidine derivatives, including quinazolin-4(3H)-ones, which were evaluated for their anti-inflammatory, antiproliferative, and antimicrobial activities. Compounds in this category showed significant biological activities, highlighting their potential in therapeutic applications (Vachala, Srinivasan, & Prakash, 2011).

Antiviral and Antimicrobial Properties Another aspect of research on quinazoline derivatives involves their antiviral and antimicrobial properties. Fluorine-containing 4-arylaminoquinazolines were synthesized and tested against various viruses, showing promising results in the search for new antiviral agents (Lipunova, Nosova, Laeva, & Charushin, 2012).

Anticancer Activities The synthesis of [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography showcases the compound's relevance in cancer research. This highlights its potential as a diagnostic tool in oncology (Holt, Ravert, Dannals, & Pomper, 2006).

Histamine Receptor Research Quinazolines have also been identified as histamine H4 receptor inverse agonists, demonstrating the compound's utility in histamine receptor research and potential therapeutic applications for related disorders (Smits et al., 2008).

Inflammatory and Analgesic Activities Research on novel quinazoline derivatives for their anti-inflammatory and analgesic activities further exemplifies the compound's versatility. These studies highlight the potential for developing new treatments for inflammation and pain management (Dash, Dash., Laloo, & Medhi, 2017).

Safety And Hazards

The safety and hazards associated with “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” are not clear from the search results. However, similar compounds can be toxic and should be handled with care3.


Future Directions

The future directions for research on “6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine” are not clear from the search results. However, many novel applications of similar compounds are expected to be discovered in the future1.


Please note that this information is based on the available search results and may not be completely accurate or comprehensive. Further research may be needed to obtain more detailed and specific information about this compound.


properties

IUPAC Name

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)28-20(27-18)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZWIDYKJOPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine

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